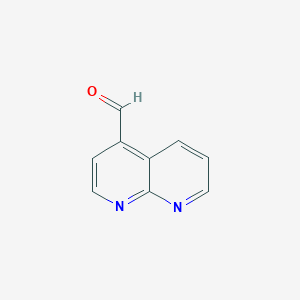

1,8-Naphthyridine-4-carbaldehyde

Übersicht

Beschreibung

1,8-Naphthyridine-4-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-4-carbaldehyde can be synthesized through various methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Mechanistic studies indicate oxidation proceeds via formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid .

Reduction Reactions

The aldehyde group is selectively reduced to primary alcohols:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄ in ethanol (0°C) | 1,8-Naphthyridine-4-methanol | 92% | |

| Aldehyde → Alcohol | LiAlH₄ in THF (reflux) | 1,8-Naphthyridine-4-methanol | 85% |

Steric effects from the naphthyridine ring influence reduction rates, with NaBH₄ providing faster conversion than LiAlH₄ in polar aprotic solvents .

Nucleophilic Substitution

The electron-deficient pyridine rings undergo regioselective substitution:

| Position | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C-2 | Br₂ in acetic acid | 2-Bromo-1,8-naphthyridine-4-carbaldehyde | 67% | |

| C-3 | NH₃ in DMF (120°C) | 3-Amino-1,8-naphthyridine-4-carbaldehyde | 58% |

Substitution follows an SNAr mechanism, with C-2 and C-3 positions being most reactive due to ring polarization .

Condensation Reactions

The aldehyde participates in Schiff base formation and related condensations:

Schiff base derivatives show enhanced biological activity compared to the parent aldehyde, with MIC values ≤12.5 µg/mL against Mycobacterium tuberculosis .

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

Ionic liquid-mediated Friedländer reactions demonstrate superior efficiency (TOF = 18.6 h⁻¹) compared to traditional solvents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

| Reaction | Catalytic System | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-(Aryl)-1,8-naphthyridine | 82% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-1,8-naphthyridine | 68% |

These reactions proceed with excellent regioselectivity at the aldehyde position, enabling synthesis of π-conjugated materials for optoelectronic applications .

Mechanistic Considerations

- Electronic Effects : The naphthyridine ring withdraws electron density via conjugation, activating the aldehyde toward nucleophilic attack while deactivating the ring toward electrophilic substitution .

- Steric Factors : Substituents at C-2/C-3 significantly influence reaction rates - bulky groups decrease yields in Friedländer annulations by up to 40% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions (k ≈ 10⁻³ s⁻¹) compared to protic solvents .

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block, with applications spanning medicinal chemistry to materials science. Recent advances in green chemistry methods (e.g., ionic liquid catalysis ) and water-mediated protocols have enhanced its synthetic utility while reducing environmental impact.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1,8-Naphthyridine-4-carbaldehyde and its derivatives exhibit potent antimicrobial activity against various pathogens. Studies have shown that these compounds can enhance the effectiveness of existing antibiotics against multi-resistant bacterial strains. For example, when combined with fluoroquinolones, they significantly reduced the minimum inhibitory concentrations (MICs) required to inhibit bacteria such as Escherichia coli and Staphylococcus aureus, indicating a synergistic effect .

Anticancer Potential

The anticancer properties of 1,8-naphthyridine derivatives are notable. They have been identified as effective agents in inducing apoptosis and inhibiting tumor growth through various mechanisms, including topoisomerase inhibition and interference with DNA replication. Recent literature highlights their potential in treating different cancer types by targeting specific cellular pathways involved in tumorigenesis .

Neurological Applications

Research indicates that 1,8-naphthyridine derivatives may provide therapeutic benefits in treating neurological disorders such as Alzheimer's disease and depression. These compounds are believed to modulate neurotransmitter systems and exhibit neuroprotective effects, making them promising candidates for further investigation in neuropharmacology .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various reactions such as oxidation and substitution. This capability is crucial for developing new pharmaceuticals and agrochemicals .

Material Science

In the field of material science, 1,8-naphthyridine derivatives are explored for their applications in organic electronics. They are used in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells due to their favorable electronic properties .

Case Studies

Wirkmechanismus

The mechanism of action of 1,8-naphthyridine-4-carbaldehyde involves its interaction with biological targets such as DNA and enzymes. As a DNA intercalator, it can insert itself between base pairs of the DNA double helix, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription. Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

1,8-Naphthyridine-4-carbaldehyde can be compared with other naphthyridine derivatives such as:

1,5-Naphthyridine: Similar in structure but differs in the position of nitrogen atoms in the pyridine rings.

1,6-Naphthyridine: Another isomer with different nitrogen atom positions.

1,7-Naphthyridine: Also an isomer with unique properties due to its nitrogen atom arrangement.

Biologische Aktivität

1,8-Naphthyridine-4-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article delves into the compound's antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action, supported by relevant data and case studies.

Overview of Biological Activities

1,8-Naphthyridine derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : These compounds have shown significant antibacterial and antifungal properties.

- Antiviral Effects : They have potential applications in combating viral infections.

- Antitumor Properties : Research indicates possible anticancer activities.

- Anti-inflammatory and Analgesic Effects : They may also play a role in reducing inflammation and pain.

Antimicrobial Activity

The antimicrobial properties of 1,8-naphthyridine derivatives are particularly noteworthy. A study highlighted that these compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were significantly reduced when 1,8-naphthyridine derivatives were used in combination with fluoroquinolones such as norfloxacin and ofloxacin. For instance:

| Antibiotic | MIC without 1,8-Naphthyridine | MIC with 1,8-Naphthyridine |

|---|---|---|

| Norfloxacin | 32 µg/mL | 4 µg/mL |

| Ofloxacin | 16 µg/mL | 2 µg/mL |

This synergistic effect suggests that the compound interacts chemically with antibiotics to enhance their antibacterial action against multi-resistant strains like E. coli and S. aureus .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial topoisomerases. These enzymes are crucial for DNA replication and transcription. Studies have shown that naphthyridine derivatives can bind to topoisomerase II enzymes, inhibiting their activity and leading to bacterial cell death . Additionally, computational studies have suggested that these compounds may inhibit DNA gyrase, further supporting their role as antibacterial agents .

Case Studies and Research Findings

A review of multiple studies reveals consistent findings regarding the biological activities of 1,8-naphthyridine derivatives:

- Antibacterial Efficacy : In vitro studies demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested against standard strains such as Staphylococcus aureus and Escherichia coli, showing comparable or superior activity to established antibiotics like tetracycline .

- Antiviral Potential : Some derivatives have been investigated for their antiviral properties, although this area requires further exploration to establish clinical relevance .

- Antitumor Activity : Preliminary studies indicate that certain naphthyridine derivatives may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Eigenschaften

IUPAC Name |

1,8-naphthyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCAFKJJCFELHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406207 | |

| Record name | 1,8-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64379-46-0 | |

| Record name | 1,8-naphthyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 2-chloro-1,8-naphthyridine-3-carbaldehyde and its tetrazolo derivative?

A1: The research focuses on synthesizing a series of 2-chloro-1,8-naphthyridine-3-carbaldehyde derivatives and exploring their potential as antimicrobial agents. 1,8-Naphthyridine derivatives, particularly those with a carbaldehyde group, are known to exhibit a wide range of biological activities.

Q2: Did the researchers find any promising antimicrobial activity in the synthesized compounds?

A: Yes, the synthesized compounds were screened for their antimicrobial activity, although specific results are not detailed in the abstract []. This screening likely involved testing the compounds against various bacterial and/or fungal strains to determine their efficacy in inhibiting microbial growth. Further research would be needed to determine the specific spectrum of activity, minimum inhibitory concentrations, and potential mechanisms of action for these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.